7-Bromo-2-hydrazino-3-methylquinoline hydrochloride is a chemical compound with the molecular formula CHBrClN. It is classified as a heterocyclic compound, specifically a derivative of quinoline. Quinoline and its derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties. This compound is primarily of interest in medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
The compound is identified by the CAS number 1171639-07-8 and is categorized under heterocyclic compounds containing nitrogen atoms in the ring structure. It falls within the broader category of quinoline derivatives, which are extensively studied for their biological activities and potential therapeutic uses . The classification of this compound can be further detailed as follows:
The synthesis of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride typically involves several steps that include the bromination of precursor compounds followed by hydrazine treatment.
The reaction conditions, including temperature, time, and concentration of reagents, are critical for achieving high yields and purity of the final product. Advanced techniques such as chromatography may be employed for purification purposes.
The molecular structure of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride features a quinoline ring system with a bromine substituent at position 7 and a hydrazino group at position 2. The presence of a methyl group at position 3 contributes to its unique properties.
Key structural data includes:
The structure can be visualized using chemical drawing software or databases like PubChem, which provides detailed information about its geometry and electronic configuration .
7-Bromo-2-hydrazino-3-methylquinoline hydrochloride can participate in various chemical reactions typical for hydrazine derivatives, including:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways, which are crucial for synthetic applications in drug development.
The mechanism of action for 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride is not yet fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors associated with disease processes.
Research indicates that quinoline derivatives often act by inhibiting specific enzymes or interfering with cellular signaling pathways, leading to therapeutic effects in conditions such as cancer or bacterial infections . Further studies are necessary to clarify its precise mechanism.
Relevant data on these properties can be found in chemical databases and safety data sheets provided by manufacturers .
7-Bromo-2-hydrazino-3-methylquinoline hydrochloride has potential applications in various scientific fields:
The ongoing research into its properties and applications underscores its significance in pharmaceutical development and medicinal chemistry .
Regioselective bromination at the C7 position of quinoline scaffolds presents significant challenges due to competing electrophilic substitution pathways. The 3-methylquinoline framework requires precise bromination control to avoid undesired C5/C8 brominated byproducts. Advanced strategies identified in the literature include:
Table 1: Comparative Analysis of Quinoline Bromination Methods
Method | Regioselectivity | Yield (%) | Key Limitations |
---|---|---|---|
Directed Ortho-Metalation | C7 (85-90%) | 70-75 | Sensitivity to moisture/oxygen |
Triflate Activation | C3/C4 (95%) | 65 | Multi-step synthesis required |
Radical Bromination | Benzylic C-H | 60 | Low ring bromination efficiency |
The introduction of a hydrazino group at C2 relies on nucleophilic aromatic substitution (SNAr) or palladium-catalyzed amination. For 7-bromo-3-methylquinoline, SNAr dominates due to halogen activation by the adjacent nitrogen:
Table 2: Hydrazination Reaction Parameters and Outcomes
Condition | Optimal Value | Impact on Yield |
---|---|---|
Hydrazine:Substrate | 4:1 molar ratio | Maximizes conversion (≤92%) |
Solvent | Glacial Acetic Acid | Enhances solubility of intermediates |
Reaction Temperature | 80–100°C | Balances kinetics vs. decomposition |
Additive | Sodium acetate | Prevents HBr-mediated quenching |
Two primary routes dominate the synthesis of 7-bromo-2-hydrazino-3-methylquinoline hydrochloride:
Direct Functionalization Pathway:Starting material: 7-Bromo-3-methylquinolineProcess: One-pot bromination/hydrazination (if needed) → hydrazine treatment → HCl salt formationAdvantages: Fewer steps (3–4 steps total), higher overall throughputDisadvantages: Limited regiocontrol; requires high-purity precursors to avoid over-bromination [6]
Multi-Step Convergent Pathway:Step 1: Regioselective bromination of 3-methylquinolineStep 2: C2 hydrazination under SNAr conditionsStep 3: Hydrochloride crystallizationAdvantages: Enables intermediate purification (e.g., column chromatography), achieving ≥95% purity before salt formationDisadvantages: Longer synthesis (5–7 steps); 15–20% lower overall yield due to purification losses [3]
The direct pathway dominates industrial production (e.g., 25 kg batches), whereas multi-step approaches are reserved for high-purity research-grade material (e.g., 250–500 mg laboratory-scale) [2] [3].
Solvent and catalyst selection critically influence reaction rates and impurity profiles:
Glacial Acetic Acid: Enhances NBS reactivity for electrophilic bromination via in situ bromonium ion formation; enables temperatures >80°C without decomposition [4].
Hydrazination Catalysts:
Phase-Transfer Catalysts: Benzyltriethylammonium chloride (0.2 eq.) improves hydrazine solubility in apolar solvents, boosting yields by 12–15% .
Green Solvent Alternatives: Cardanol-derived solvents show promise for industrial-scale hydrazination, reducing reaction times by 30% versus ethanol-based systems [2].
Table 3: Solvent/Catalyst Performance in Key Synthetic Steps
Reaction Stage | Recommended System | Reaction Time | Yield Improvement |
---|---|---|---|
C7 Bromination | DCM, –78°C, n-BuLi | 3–4 h | 25% vs. uncatalyzed |
C2 Hydrazination | Glacial Acetic Acid, NaOAc | 6–8 h | 18% vs. ethanol-only |
Salt Crystallization | Ethanol/diethyl ether | 12 h (gradient) | 99% purity achievable |
Hydrochloride salt formation is crucial for stabilizing the hydrazino group against oxidation. Key advances include:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0